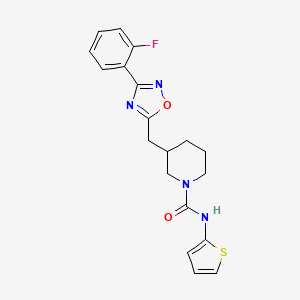

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide features a piperidine-1-carboxamide scaffold modified with a 1,2,4-oxadiazole ring substituted at position 3 with a 2-fluorophenyl group and linked via a methyl bridge. The carboxamide group is further substituted with a thiophen-2-yl moiety.

Properties

IUPAC Name |

3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c20-15-7-2-1-6-14(15)18-21-16(26-23-18)11-13-5-3-9-24(12-13)19(25)22-17-8-4-10-27-17/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBHYHRHLKMLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel derivative of the oxadiazole class, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 303.32 g/mol. The structural features include:

- A piperidine ring,

- A thiophene moiety,

- An oxadiazole ring with a fluorophenyl substituent.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide possess activity against various bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

| 13 | 0.30 | Escherichia coli |

These results suggest that the presence of the oxadiazole ring enhances the antimicrobial potency of these compounds, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxadiazole structure can significantly influence biological activity. For instance, the introduction of fluorine atoms in the phenyl ring has been linked to enhanced lipophilicity and membrane penetration, which may contribute to increased antimicrobial efficacy . Additionally, the presence of thiophene and piperidine rings appears to play a crucial role in the compound's overall biological profile.

Case Studies

- Antifungal Activity : A series of synthesized oxadiazole derivatives were tested against fungal pathogens such as Fusarium oxysporum. Compounds with specific substitutions showed MIC values as low as 6 µg/mL, indicating strong antifungal properties .

- Inhibition Studies : The compound's ability to inhibit lysosomal phospholipase A2 (LPLA2) was evaluated, revealing a correlation with reduced phospholipidosis in cellular models. This suggests potential applications in treating conditions related to lipid metabolism disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The target compound shares structural similarities with several analogues, differing primarily in substituents on the oxadiazole ring and the thiophene-linked carboxamide group. Key comparisons include:

Oxadiazole Substituent Variations

- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1705549-84-3): Replaces the 2-fluorophenyl group with a cyclopropyl moiety. Molecular formula: C₁₆H₂₀N₄O₂S; molecular weight: 332.4 g/mol .

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide :

- Features a thiadiazole core instead of oxadiazole, with a para-fluorophenyl substituent.

- Molecular formula: C₁₆H₁₆FN₄O₂S ; molecular weight: 367.4 g/mol .

- The para-fluorophenyl group may enhance lipophilicity compared to the ortho-substituted fluorophenyl in the target, while the thiadiazole ring (vs. oxadiazole) could modulate electronic properties.

Thiophene Substituent Variations

- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1706233-02-4) :

Physicochemical and Pharmacological Implications

Electronic Effects

- The 1,2,4-oxadiazole ring in the target compound is electron-deficient, which may enhance metabolic stability compared to thiadiazole or oxazole analogues .

Steric and Conformational Effects

- Cyclopropyl substituents (e.g., CAS 1705549-84-3) impose rigid, non-planar geometry, which may restrict access to certain binding pockets compared to the aromatic 2-fluorophenyl group .

Data Table: Structural and Molecular Comparisons

| Compound Name | Oxadiazole Substituent | Thiophene Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 3-(2-Fluorophenyl) | N-(Thiophen-2-yl) | C₁₉H₁₉FN₄O₂S | 386.4 (calculated) | Ortho-fluorine, rigid aromatic substituent |

| 3-((3-Cyclopropyl-oxadiazolyl)methyl)-N-(thiophen-2-yl)piperidine-carboxamide | 3-Cyclopropyl | N-(Thiophen-2-yl) | C₁₆H₂₀N₄O₂S | 332.4 | Non-aromatic steric bulk |

| 3-((3-Cyclopropyl-oxadiazolyl)methyl)-N-(thiophen-2-ylmethyl)piperidine-carboxamide | 3-Cyclopropyl | N-(Thiophen-2-ylmethyl) | C₁₇H₂₂N₄O₂S | 346.4 | Flexible thiophene linkage |

| 1-(4-Fluorophenyl)-N-(5-isopropyl-thiadiazolyl)-5-oxopyrrolidine-carboxamide | N/A (Thiadiazole core) | N/A | C₁₆H₁₆FN₄O₂S | 367.4 | Thiadiazole core, para-fluorophenyl |

Research Findings and Gaps

- Structural Activity Relationships (SAR) : The oxadiazole ring’s electron-withdrawing nature and fluorine’s ortho-substitution position may enhance binding to targets requiring polar interactions, as seen in related fluorophenyl-oxadiazole derivatives .

- Metabolic Stability : Oxadiazoles are generally resistant to oxidative metabolism, suggesting improved pharmacokinetics compared to thiadiazole or pyridine analogues .

- Data Limitations: No direct pharmacological or solubility data are available for the target compound. Comparative studies with its analogues are needed to validate hypothesized bioactivity .

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of an amidoxime precursor with a fluorophenyl-substituted carboxylic acid derivative. Key steps include:

- Amidoxime formation : React 2-fluorobenzonitrile with hydroxylamine hydrochloride under reflux in ethanol.

- Cyclization : Use trifluoroacetic anhydride (TFAA) or carbodiimide coupling agents to activate the carboxylic acid for ring closure.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the oxadiazole intermediate. Validate purity via HPLC (>95%) and LC-MS .

Q. How should researchers characterize the carboxamide linkage between the piperidine and thiophene moieties?

- FT-IR Spectroscopy : Confirm the presence of the carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- ¹H NMR : Look for a singlet integrating to one proton (piperidine N-CH₂-oxadiazole) and aromatic protons from the thiophene (δ 6.8–7.4 ppm).

- Heteronuclear Correlation (HSQC/HMBC) : Map connectivity between the piperidine’s methylene group and the oxadiazole/amide carbons to confirm regiochemistry .

Q. What analytical techniques are critical for assessing compound purity in early-stage synthesis?

- HPLC with UV/Vis detection (C18 column, acetonitrile/water mobile phase) to quantify impurities.

- Elemental Analysis : Ensure <0.4% deviation from theoretical C, H, N values.

- Thermogravimetric Analysis (TGA) : Rule out solvent or moisture retention. Cross-reference with ¹³C NMR to confirm absence of polymorphic forms .

Q. How can researchers evaluate the compound’s solubility for in vitro assays?

Perform a shake-flask method :

- Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol.

- Agitate at 25°C for 24 hours, then filter and quantify concentration via UV spectrophotometry (λmax ~260 nm).

- Use Hansen solubility parameters to predict compatibility with biological buffers .

Q. What preliminary assays are suitable for screening biological activity?

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/non-ATP competitive controls.

- Cytotoxicity : Test against HEK-293 or HepG2 cell lines (MTT assay, 48-hour exposure).

- Plasma stability : Incubate in human plasma (37°C, 1 hour) and quantify degradation via LC-MS/MS .

Advanced Research Questions

Q. How can researchers optimize the yield of the piperidine-thiophene carboxamide coupling step?

- Catalyst screening : Compare HATU, EDCI, and DCC in anhydrous DMF or dichloromethane.

- Temperature control : Conduct reactions at 0–4°C to minimize racemization.

- Microwave-assisted synthesis : Apply 50 W, 80°C for 10 minutes to enhance coupling efficiency. Monitor by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. What strategies resolve contradictions in IC₅₀ values across different assay formats?

- Assay validation : Compare fluorescence polarization (FP) vs. time-resolved FRET (TR-FRET) for kinase targets. Adjust for compound autofluorescence.

- Protein binding corrections : Measure free fraction via equilibrium dialysis and recalculate IC₅₀ using Cheng-Prusoff equations.

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) to assess binding kinetics independently .

Q. How to design a structure-activity relationship (SAR) study for the fluorophenyl-oxadiazole moiety?

- Analog synthesis : Replace 2-fluorophenyl with 3-Cl, 4-OCH₃, or pyridyl groups.

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding poses with target proteins (e.g., PARP-1).

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthesis .

Q. What advanced spectral techniques clarify stereochemical ambiguities in the piperidine ring?

- NOESY NMR : Identify through-space interactions between axial/equatorial protons.

- Vibrational Circular Dichroism (VCD) : Determine absolute configuration by comparing experimental and DFT-simulated spectra.

- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) for unambiguous assignment .

Q. How to assess metabolic stability using in silico and in vitro approaches?

- In silico prediction : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism sites.

- Microsomal incubation : Test with human liver microsomes (HLM) + NADPH, quantify parent compound via UPLC-QTOF.

- Metabolite identification : Perform MSⁿ fragmentation to detect hydroxylated or demethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.